2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused with a pyrimidine ring, with a 3-methylbutyl substituent at the 2-position.
Scientific Research Applications
2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-Isopentyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, also known as 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, is the Axl receptor tyrosine kinase . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . These receptors play crucial roles in various cellular processes, including cell survival, growth, and proliferation .
Mode of Action
This compound selectively inhibits the Axl receptor . The inhibition of Axl by this compound is enzyme-mediated .
Biochemical Pathways
The Axl receptor is part of the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting the Axl receptor, this compound can potentially downregulate this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound is promising .
Result of Action
The inhibition of the Axl receptor by this compound can lead to a decrease in cell survival, growth, and proliferation . This makes it a potential therapeutic agent for treating cancers where the PI3K/Akt pathway is overactivated .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the pyridopyrimidine core. The reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction may produce reduced pyridopyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substituent at the 2-position, which may confer distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-methylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9(2)3-4-12-14-8-10-7-13-6-5-11(10)15-12/h8-9,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDTQJOCGECKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=C2CNCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594879-02-3 |
Source
|
Record name | 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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